
4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of two tert-butyl groups and a chlorine atom attached to a benzene ring, along with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol typically involves the electrophilic aromatic substitution of a benzene derivative. One common method is the chlorination of 4,6-Di-tert-butylcatechol using chlorine gas in the presence of a suitable catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the tert-butyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of 4,6-Di-tert-butyl-3-chlorobenzoquinone.
Reduction: Formation of 4,6-Di-tert-butylbenzene-1,2-diol.
Substitution: Formation of 4,6-Di-tert-butyl-3-methoxybenzene-1,2-diol.
Wissenschaftliche Forschungsanwendungen
4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized as an additive in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chlorine atom and tert-butyl groups influence the compound’s lipophilicity and steric properties. These interactions can modulate the activity of biological pathways and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
4,6-Di-tert-butylcatechol: Lacks the chlorine atom but has similar steric properties.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with similar tert-butyl groups but different substitution pattern.
4,4’-di-tert-Butylbiphenyl: Contains tert-butyl groups but lacks hydroxyl and chlorine functionalities.
Eigenschaften
CAS-Nummer |
68093-59-4 |
|---|---|
Molekularformel |
C14H21ClO2 |
Molekulargewicht |
256.77 g/mol |
IUPAC-Name |
4,6-ditert-butyl-3-chlorobenzene-1,2-diol |
InChI |
InChI=1S/C14H21ClO2/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,16-17H,1-6H3 |
InChI-Schlüssel |
CGXLUWFFPBEEIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B14471441.png)

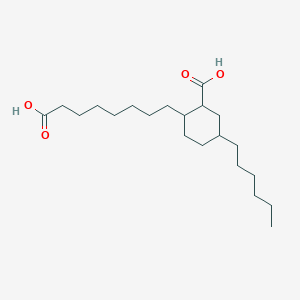
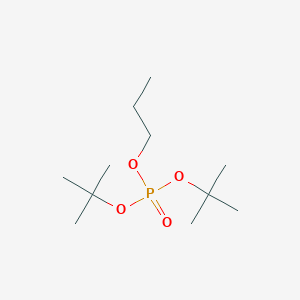
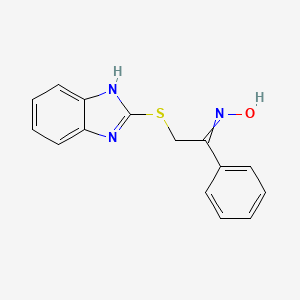
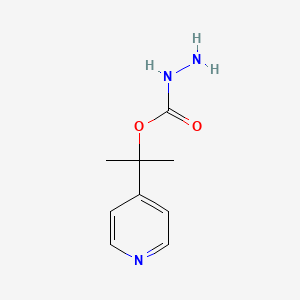
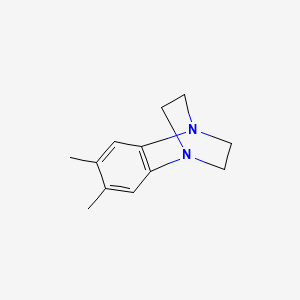
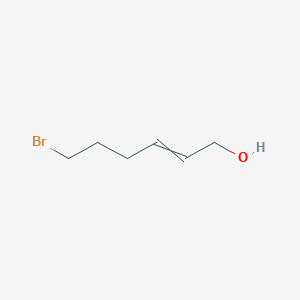

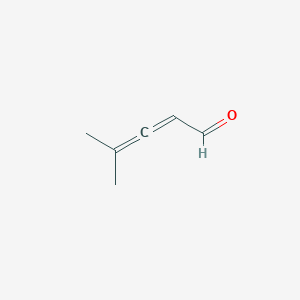
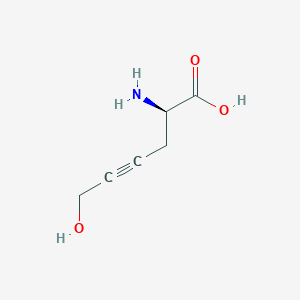
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)

